5-BROMO-N~1~-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-2-(DIFLUOROMETHOXY)BENZAMIDE
Overview
Description
5-BROMO-N~1~-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-2-(DIFLUOROMETHOXY)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~1~-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-2-(DIFLUOROMETHOXY)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the bromination of a benzamide precursor, followed by the introduction of the sec-butylphenyl and difluoromethoxy groups through various organic reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N~1~-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-2-(DIFLUOROMETHOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted benzamides.
Scientific Research Applications
5-BROMO-N~1~-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-2-(DIFLUOROMETHOXY)BENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-BROMO-N~1~-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-2-(DIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-BROMO-N~1~-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-2-(DIFLUOROMETHOXY)BENZAMIDE include other benzamide derivatives with different substituents, such as:
- 5-chloro-N-[1-(4-sec-butylphenyl)ethyl]-2-(difluoromethoxy)benzamide
- 5-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(difluoromethoxy)benzamide
- 5-bromo-N-[1-(4-sec-butylphenyl)ethyl]-2-(trifluoromethoxy)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom, sec-butylphenyl group, and difluoromethoxy group makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
5-bromo-N-[1-(4-butan-2-ylphenyl)ethyl]-2-(difluoromethoxy)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrF2NO2/c1-4-12(2)14-5-7-15(8-6-14)13(3)24-19(25)17-11-16(21)9-10-18(17)26-20(22)23/h5-13,20H,4H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXWNIQRFDBPPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=C(C=CC(=C2)Br)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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